1-(difluoromethyl)-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine
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Overview
Description
1-(Difluoromethyl)-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a compound of significant interest in the field of organic chemistry
Preparation Methods
The synthesis of 1-(difluoromethyl)-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the difluoromethylation of pyrazole derivatives. One common method includes the use of fluoroform (CHF3) as a reagent in a continuous flow difluoromethylation protocol. This method is applicable for the direct Cα-difluoromethylation of protected α-amino acids, enabling a highly atom-efficient synthesis . Another approach involves the radical difluoromethylation of heterocycles, which has been shown to be effective in functionalizing diverse fluorine-containing heterocycles .
Chemical Reactions Analysis
1-(Difluoromethyl)-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents to yield different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or fluorophenyl groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-(Difluoromethyl)-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For example, difluoromethylated compounds have been shown to act as selective inhibitors of enzymes like histone deacetylase 6 (HDAC6). The compound binds to the active site of the enzyme, inhibiting its activity through a mechanism-based and essentially irreversible process . This inhibition can lead to various downstream effects, including changes in gene expression and cellular function.
Comparison with Similar Compounds
1-(Difluoromethyl)-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole core but differs in its functional groups, leading to different chemical properties and applications.
Difluoromethyl-1,3,4-oxadiazoles: These compounds also contain difluoromethyl groups and are studied for their enzyme inhibition properties
Properties
Molecular Formula |
C12H12F3N3 |
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Molecular Weight |
255.24 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(3-fluorophenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H12F3N3/c1-8-11(7-18(17-8)12(14)15)16-6-9-3-2-4-10(13)5-9/h2-5,7,12,16H,6H2,1H3 |
InChI Key |
NXLYEEAUVYIBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=CC=C2)F)C(F)F |
Origin of Product |
United States |
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